5-Methoxy-pyridine-3,4-diamine trihydrochloride
Description
5-Methoxy-pyridine-3,4-diamine trihydrochloride is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a methoxy group at the 5-position and two amine groups at the 3- and 4-positions, stabilized as a trihydrochloride salt.
Properties
IUPAC Name |
5-methoxypyridine-3,4-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.3ClH/c1-10-5-3-9-2-4(7)6(5)8;;;/h2-3H,7H2,1H3,(H2,8,9);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOACHJLRVKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-pyridine-3,4-diamine trihydrochloride typically involves the reaction of 5-methoxypyridine with suitable amine sources under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. The process includes the use of advanced synthesis techniques and purification methods to achieve a product with a purity of 96% .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-pyridine-3,4-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and oxides .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-pyridine-3,4-diamine trihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs .
Industry: In the industrial sector, 5-Methoxy-pyridine-3,4-diamine trihydrochloride is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-pyridine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diamine Derivatives with Heterocyclic Cores
Several diamines with bicyclic or heteroaromatic frameworks have been studied for DNA intercalation and antitumor activity. Key examples include:
Key Findings :
- Planarity and Substituents: IC1, IC2, and IC5 exhibit enhanced DNA intercalation due to their planar bicyclic cores and strategic placement of amine groups.
- Methoxy Group Impact : The 5-methoxy substituent in 5-methoxy-pyridine-3,4-diamine could sterically hinder DNA binding compared to smaller substituents (e.g., methyl in IC2/IC5) .
Trihydrochloride Salts in Biochemical Research
Trihydrochloride salts are commonly used to enhance solubility and stability in aqueous systems. Notable analogs include:
Key Findings :
- Stability : The discontinued status of 5-methoxy-pyridine-3,4-diamine trihydrochloride suggests challenges in synthesis or commercial viability compared to stable polyamine salts .
Biological Activity
5-Methoxy-pyridine-3,4-diamine trihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methoxy group and two amine groups on a pyridine ring. This compound exhibits significant biological activity, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The molecular formula of 5-Methoxy-pyridine-3,4-diamine trihydrochloride is C₆H₈Cl₃N₃O. The presence of the methoxy and diamine functionalities enhances its reactivity and potential interactions with biological targets. Its structure can be represented as follows:
Biological Activity
1. Antimicrobial Activity
5-Methoxy-pyridine-3,4-diamine trihydrochloride has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
2. Antiparasitic Potential
Research indicates that this compound may inhibit the dihydrofolate reductase (DHFR) enzyme in Toxoplasma gondii, a common parasite responsible for toxoplasmosis. The selectivity and potency of 5-Methoxy-pyridine-3,4-diamine trihydrochloride against TgDHFR suggest its potential as a therapeutic agent for treating toxoplasmosis, with an IC50 value significantly lower than traditional treatments .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring can enhance biological activity. For instance, the introduction of different substituents on the ring has been shown to improve binding affinity to target enzymes, thereby increasing efficacy in biological applications.
Case Study 1: Inhibition of Toxoplasma gondii DHFR
A study focused on optimizing compounds targeting TgDHFR revealed that 5-Methoxy-pyridine-3,4-diamine trihydrochloride exhibited a high degree of selectivity and potency compared to existing treatments. The compound's IC50 was found to be 1.57 ± 0.11 nM, showcasing its potential as a lead candidate for further development in anti-toxoplasmosis therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, 5-Methoxy-pyridine-3,4-diamine trihydrochloride was tested against various bacterial strains. Results indicated that it was particularly effective against Bacillus cereus, demonstrating a significant reduction in bacterial viability at low concentrations . This suggests that the compound could serve as a basis for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-methoxypyridine | Amino group at position 2 | Lacks the diaminopropane structure |
| 4-Methoxyaniline | Aniline derivative with a methoxy group | Primarily used in dye synthesis |
| 3-Methoxypyridine | Methoxy group at position 3 | Lacks the diamine functionality |
5-Methoxy-pyridine-3,4-diamine trihydrochloride stands out due to its combination of both methoxy and diamine functionalities on the pyridine ring, enhancing its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
